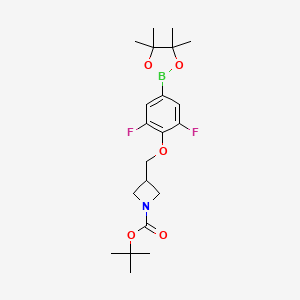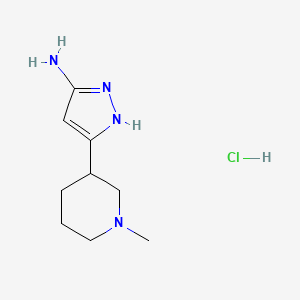
3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876676 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
The synthesis of MFCD32876676 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The compound is initially formed through a reaction between specific organic precursors under controlled conditions. This step often involves the use of catalysts to facilitate the reaction.
Purification: After the initial formation, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.
Industrial Production: On an industrial scale, the production of MFCD32876676 involves large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
MFCD32876676 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Scientific Research Applications
MFCD32876676 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool for creating complex molecules.
Biology: In biological research, MFCD32876676 is used to study cellular processes and molecular interactions. It can act as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in drug development. Its unique properties allow it to interact with specific biological targets, making it a candidate for new medications.
Industry: In industrial applications, MFCD32876676 is used in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD32876676 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved in its action are complex and depend on the specific context in which it is used. For example, in a biological system, it may inhibit or activate certain enzymes, leading to changes in cellular function.
Comparison with Similar Compounds
MFCD32876676 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32876675 and MFCD32876677 share structural similarities with MFCD32876676. differences in functional groups and molecular configuration result in distinct properties and reactivity.
Uniqueness: What sets MFCD32876676 apart is its specific combination of stability and reactivity. This makes it particularly useful in applications where both properties are required, such as in drug development and industrial processes.
Properties
Molecular Formula |
C9H17ClN4 |
|---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8;/h5,7H,2-4,6H2,1H3,(H3,10,11,12);1H |
InChI Key |
WPERCBKSOAQANY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


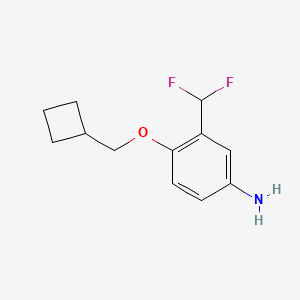
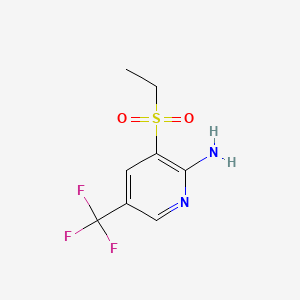


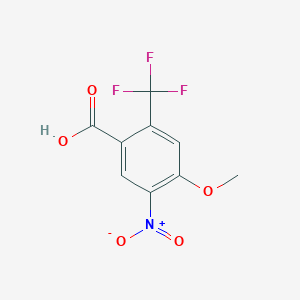
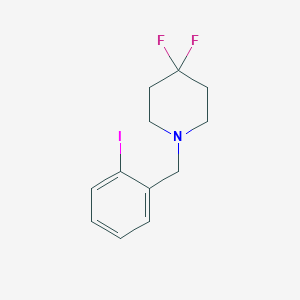
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
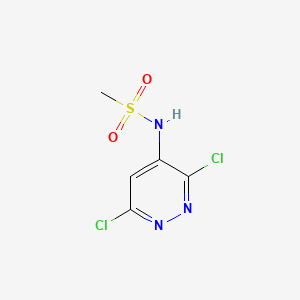

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
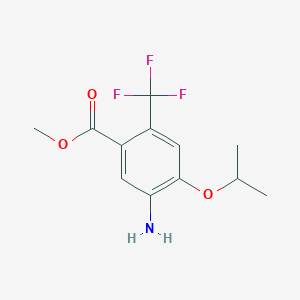
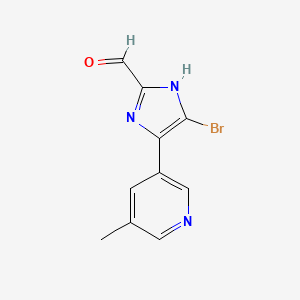
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
